(E)-3-(2-((3-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one
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Overview
Description
(E)-3-(2-((3-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one is an organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-((3-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one typically involves the condensation of 3-methylbenzaldehyde with 2-amino-phenylquinoxalin-2(1H)-one under basic or acidic conditions. The reaction may be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-((3-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of (E)-3-(2-((3-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, known for its diverse biological activities.
Benzylideneamino derivatives: Compounds with similar structural motifs, often studied for their biological properties.
Other quinoxaline derivatives: Compounds with different substituents on the quinoxaline ring, which may exhibit varying biological activities.
Uniqueness
(E)-3-(2-((3-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one is unique due to the specific combination of the quinoxaline core with the 3-methylbenzylideneamino group. This structural feature may impart distinct biological activities and chemical reactivity compared to other quinoxaline derivatives.
Properties
Molecular Formula |
C22H17N3O |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-[2-[(3-methylphenyl)methylideneamino]phenyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C22H17N3O/c1-15-7-6-8-16(13-15)14-23-18-10-3-2-9-17(18)21-22(26)25-20-12-5-4-11-19(20)24-21/h2-14H,1H3,(H,25,26) |
InChI Key |
QZBQADFPUZPYPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C=NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |
Origin of Product |
United States |
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